2-deoxy-D-glucose

Vue d'ensemble

Description

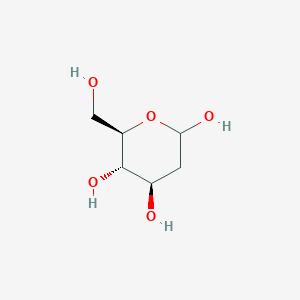

2-deoxy-D-glucopyranose is a 2-deoxy-D-glucose that is D-glucopyranose in which the hydroxy group at position 2 has been replaced by a hydrogen. It has a role as a metabolite. It is functionally related to a D-glucopyranose.

Activité Biologique

2-Deoxy-D-glucose (2-DG) is a glucose analog that has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections. This compound functions primarily as a metabolic inhibitor, disrupting glycolysis and influencing various cellular pathways. This article provides a comprehensive overview of the biological activity of 2-DG, supported by research findings, case studies, and data tables.

Inhibition of Glycolysis:

2-DG is a non-metabolizable glucose analog that inhibits the phosphorylation of glucose by hexokinase, leading to a depletion of cellular ATP. This inhibition results in disrupted energy metabolism, which is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, known as the Warburg effect .

Cell Cycle Regulation and Apoptosis:

Research indicates that 2-DG induces cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown that treatment with 2-DG leads to increased levels of apoptotic markers such as cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP) cleavage in breast cancer cells . The compound also enhances glucose transporter expression (e.g., GLUT1), which allows for increased uptake of 2-DG, ultimately promoting cell death through metabolic stress .

Anticancer Activity

Case Studies:

- Breast Cancer: In vitro studies demonstrated that 2-DG effectively inhibits growth in human breast cancer cell lines (MCF-7, SkBr3, BT549, MDA-MB468) in a dose-dependent manner. For instance, treatment with 8 mM 2-DG completely inhibited growth in MDA-MB468 cells .

- Pancreatic Adenocarcinoma: 2-DG has been shown to block tumor cell growth in animal models and enhance CAR T-cell activity against pancreatic adenocarcinoma cells .

Antiviral Activity

COVID-19 Treatment:

Recent clinical trials have explored the use of 2-DG as an adjunct therapy for COVID-19. A randomized phase II trial indicated that patients receiving 90 mg/kg/day of 2-DG showed significantly improved clinical outcomes compared to standard care alone. Key findings included shorter times to clinical recovery and normalization of vital signs . The mechanism is thought to involve the restriction of viral replication by inhibiting glycolysis, which is upregulated during viral infections .

Data Summary

| Study Type | Cell Line/Model | Concentration (mM) | Outcome |

|---|---|---|---|

| In vitro study | MDA-MB468 | 8 | Complete growth inhibition |

| In vitro study | SkBr3 | 4 | Complete growth inhibition |

| Animal model | Pancreatic adenocarcinoma | N/A | Blocked tumor growth |

| Clinical trial | COVID-19 patients | 90 | Improved recovery times |

Research Findings

- Apoptotic Pathways: The activation of apoptotic pathways by 2-DG has been confirmed through various assays, including clonogenic survival assays and Western blot analyses showing increased apoptotic markers .

- Metabolic Reconfiguration: Studies indicate that 2-DG not only inhibits glycolysis but also promotes mitochondrial respiration under certain conditions. This dual effect can potentially enhance mitochondrial function while limiting energy production from glycolysis .

- Safety Profile: In clinical settings, 2-DG has generally been well tolerated with mild adverse effects reported during trials for COVID-19 treatment .

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action:

2-DG acts as an anti-metabolite that inhibits glycolysis, a process that cancer cells often rely on for energy production. By mimicking glucose, 2-DG is taken up by cells through glucose transporters (GLUT1 and GLUT4), where it is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This compound cannot be further metabolized, leading to the accumulation of 2-DG-6-P and subsequent inhibition of glycolytic pathways .

Case Studies:

- Breast Cancer: In vitro studies demonstrated that treatment with 2-DG resulted in reduced cell viability and induced apoptosis in human breast cancer cell lines. The mechanism was linked to increased expression of GLUT1, which facilitated higher uptake of 2-DG, ultimately leading to cell death .

- Combination Therapies: Research indicates that 2-DG may enhance the efficacy of conventional chemotherapeutic agents when used in combination, suggesting its role as a synergistic agent in cancer treatment .

Table 1: Summary of Cancer Studies Involving 2-DG

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In vitro | Breast Cancer | Induced apoptosis via increased GLUT1 expression |

| In vivo | Various Tumors | Enhanced efficacy when combined with chemotherapy |

| Clinical Trials | Solid Tumors | Potential as a therapeutic adjunct in treatment regimens |

Neurological Disorders

Post-Traumatic Epilepsy:

Recent studies have shown that 2-DG can significantly reduce the development of post-traumatic epilepsy (PTE) in rodent models following traumatic brain injury. The administration of 2-DG mimics the effects of the ketogenic diet, known for its neuroprotective properties. This suggests a potential therapeutic application for preventing PTE in humans .

Table 2: Impact of 2-DG on Neurological Disorders

| Disorder | Model Type | Outcome |

|---|---|---|

| Post-Traumatic Epilepsy | Rodent Model | Reduction in PTE development |

| Traumatic Brain Injury | Rodent Model | Neuroprotective effects observed |

Viral Infections

COVID-19 Treatment:

In response to the COVID-19 pandemic, 2-DG received emergency approval for use in India after clinical trials indicated its effectiveness in reducing viral replication. By inhibiting glycolysis, 2-DG alters cellular metabolism, making it less favorable for viral propagation .

Case Studies:

- Clinical Trials: Patients treated with 2-DG showed improved clinical outcomes, including faster recovery from oxygen dependence compared to standard care .

- Mechanistic Insights: Studies revealed that 2-DG restricts SARS-CoV-2 replication by altering metabolic pathways, thus providing a novel antiviral strategy .

Table 3: Efficacy of 2-DG Against Viral Infections

| Virus | Study Type | Key Findings |

|---|---|---|

| SARS-CoV-2 | Clinical Trials | Reduced recovery time and symptom severity |

| Herpes Simplex | In vitro | Inhibition of early stages of viral replication |

Analyse Des Réactions Chimiques

Early Methods

The first synthesis of 2-DG was reported in 1969 via a four-step sequence starting from 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-β-D-glucopyranose (2 ) . Key steps included:

-

Sulfonation : Introduction of a tosyl group at C-2.

-

Deoxygenation : Replacement of the C-2 hydroxyl group with fluorine using tetrabutylammonium fluoride.

-

Deprotection : Removal of benzyl groups under acidic conditions.

A modified approach by Withers et al. (1993) utilized peracetylated 2-deoxy-D-glucose treated with acetyl hypofluorite (3 ), achieving higher yields and purity .

Modern Approaches

-

RAMA-Catalyzed Synthesis : Rabbit muscle aldolase (RAMA) facilitated aldol condensation of 1,3-dioxane-2-acetaldehyde with dihydroxyacetone phosphate (DHAP), followed by dephosphorylation and reduction, yielding 2-DG in 95% efficiency .

-

Haloalkoxylation : Reaction of D-glucal with halogenating agents (e.g., N-bromosuccinimide) produced alkyl 2-deoxy-2-halo-D-glucopyranosides, which were hydrolyzed to 2-DG .

Glycolytic Inhibition

2-DG competitively inhibits hexokinase, preventing phosphorylation of glucose to glucose-6-phosphate. It also blocks phosphoglucose isomerase (PGI), halting glycolysis at step 2 .

Mechanism :

-

Uptake : Transported via glucose transporters (GLUTs) into cells.

-

Phosphorylation : Converted to 2-DG-6-phosphate by hexokinase, which accumulates intracellularly.

-

Metabolic Arrest : 2-DG-6-phosphate cannot isomerize to fructose-6-phosphate, starving cells of ATP .

Glycosylation Disruption

2-DG acts as a mannose mimetic, inhibiting N-linked glycosylation in the endoplasmic reticulum (ER). This triggers ER stress and the unfolded protein response (UPR), leading to apoptosis in cancer cells .

Experimental Evidence :

-

Breast cancer cells treated with 2-DG (10 mM) showed 90% reduction in ATP levels within 24 hours .

-

Caspase-3 activity increased 3-fold in 2-DG-treated cells, confirming apoptosis .

Radiolabeled 2-DG

The ¹⁸F-labeled variant (2-deoxy-2-(¹⁸F)fluoro-D-glucose, FDG) is synthesized via:

-

Electrophilic Fluorination : Reaction of 3,4,6-tri-O-acetyl-D-glucal (4 ) with ¹⁸F₂ gas, followed by hydrolysis .

-

Applications : PET imaging for tumor detection (45,000+ studies indexed in SciFinder) .

Antiviral Derivatives

2-DG derivatives inhibit viral replication by:

-

ATP Depletion : Reduces energy available for SARS-CoV-2 replication .

-

Glycan Synthesis Blockade : Prevents viral spike protein glycosylation .

Clinical Data :

-

COVID-19 patients receiving 90 mg 2-DG + SOC had a median recovery time of 3 days vs. 6 days for placebo .

-

Viral load reduction correlated with 4.3x faster vital sign normalization (HR = 4.34, p = 0.0026) .

Microbial Production

Fermentation :

-

Bacillus subtilis : Converts glucose to 2-DG with 80–90% yield .

-

Saccharomyces cerevisiae : Lower efficiency (70–80% ) due to competing metabolic pathways .

| Microorganism | Yield (%) | Key Enzyme |

|---|---|---|

| Bacillus subtilis | 80–90 | Glucose isomerase |

| Saccharomyces cerevisiae | 70–80 | Aldose reductase |

Adverse Effects

-

Hyperglycemia : Observed in 9.2% of clinical trial participants .

-

Cardiotoxicity : QT interval prolongation (mean increase = 23.8 ms at 126 mg dose) .

Mechanism of Toxicity

Propriétés

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-CERMHHMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019205 | |

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-58-5 | |

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.